Protonation Site Divergence: 2-Amino-4-hydroxypyridine vs. 3- and 5-Amino-2-hydroxypyridine
The site of initial protonation differs fundamentally between positional isomers. Spectroscopic and ionization constant data from Barlin & Pfleiderer (1971) demonstrate that 2-amino-4-hydroxypyridine is protonated first at the oxygen atom, a characteristic shared with 3-amino-4-hydroxypyridine [1]. In direct contrast, isomers like 3-amino-2-hydroxypyridine and 5-amino-2-hydroxypyridine undergo initial protonation at the amino group [1]. This distinction is critical for predicting reactivity in acidic media and understanding the compound's tautomeric equilibrium.
| Evidence Dimension | Site of First Protonation |
|---|---|
| Target Compound Data | Oxygen atom (O-protonation) |
| Comparator Or Baseline | 3-amino-2-hydroxypyridine and 5-amino-2-hydroxypyridine |
| Quantified Difference | Qualitative difference in protonation site (O vs. NH₂) |
| Conditions | Aqueous solution, determined via UV spectroscopy and ionization constant analysis |
Why This Matters
Procurement of the correct isomer ensures predictable acid-base chemistry and reactivity, crucial for downstream synthetic steps and formulation stability.
- [1] Barlin, G. B., & Pfleiderer, W. (1971). Ionization constants of heterocyclic substances. Part IX. Protonation of aminopyridones and aminopyrimidones. Journal of the Chemical Society B: Physical Organic, 1425-1432. View Source
